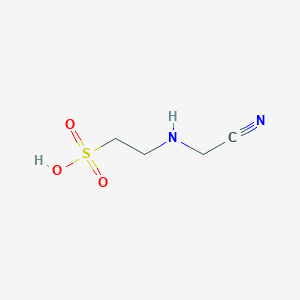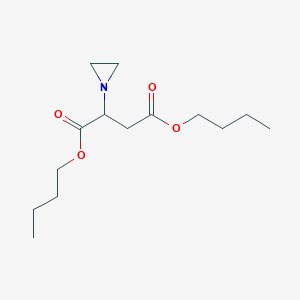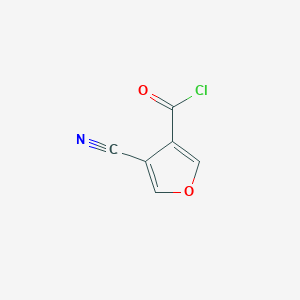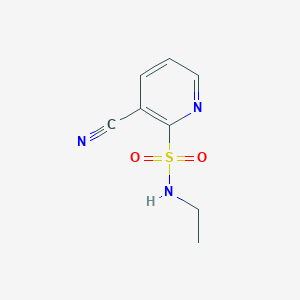
4-Ethenylbenzeneacetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylbenzeneacetic acid ethyl ester, also known as ethyl 4-ethenylbenzeneacetate, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of 4-ethenylbenzeneacetic acid and ethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethenylbenzeneacetic acid ethyl ester can be synthesized through the esterification of 4-ethenylbenzeneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of acid catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenylbenzeneacetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-ethenylbenzeneacetic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: 4-Ethenylbenzeneacetic acid and ethanol.
Reduction: 4-Ethenylbenzeneethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethenylbenzeneacetic acid ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethenylbenzeneacetic acid ethyl ester involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a reactant that undergoes nucleophilic acyl substitution reactions. In biological systems, its ester group can be hydrolyzed to release the active acid form, which may interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butanoate: Another ester with comparable chemical properties but distinct uses in flavor and fragrance industries.
Uniqueness
4-Ethenylbenzeneacetic acid ethyl ester is unique due to its ethenyl group, which provides additional reactivity and potential for polymerization. This distinguishes it from simpler esters like ethyl acetate and methyl butanoate, which lack this functional group .
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
ethyl 2-(4-ethenylphenyl)acetate |
InChI |
InChI=1S/C12H14O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 |
InChI-Schlüssel |
UPKOVKMNWQZTFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)





![6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)


